Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Description
Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a multifunctional substitution pattern. Its structure includes an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and an isopropyl ester at position 2 of the thiophene ring. This substitution profile imparts unique electronic and steric properties, making it a candidate for applications in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
propan-2-yl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEANAYPMVNELBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396229 | |
| Record name | isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-06-7 | |
| Record name | 1-Methylethyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Sequential Addition and Cyclization (Catalyst-Free)
A highly efficient and scalable method involves a one-pot, catalyst-free synthesis starting from lithiated alkoxyallenes. The key steps are:
- Generation of a lithiated alkoxyallene intermediate by treatment with n-butyllithium.
- Sequential addition of an isothiocyanate to form an intermediate thiourea derivative.
- Subsequent reaction with 2-bromoacetonitrile, which induces intramolecular cyclization to form the substituted thiophene ring bearing amino, cyano, and alkoxy substituents.
This method yields tetrasubstituted thiophenes with the desired combination of alkoxy (which can be converted to isopropyl ester), amino, and cyano groups in a single preparative step. The reaction proceeds via in situ formation of cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate intermediates (1-aza-1,3,4-trienes).
- Catalyst-free, reducing cost and contamination.
- One-pot procedure simplifies purification.
- Scalable for industrial applications.
Acyl Chloride Intermediate Route
Another common approach involves:
- Conversion of the corresponding thiophene-2-carboxylic acid derivative to the acyl chloride using oxalyl chloride and catalytic DMF.
- Reaction of the acyl chloride with an amine (e.g., isopropanol or its derivatives) in the presence of a base such as triethylamine to form the ester.
- Introduction of amino and cyano groups via substitution or addition reactions on the thiophene ring.
This method is well-documented for related thiophene derivatives and allows for controlled functional group installation with good yields (typically 70-80%).
Industrial Scale Synthesis via Diester Intermediates
For large-scale production, processes have been developed to synthesize methyl or isopropyl esters of 5-amino-4-cyano-3-substituted thiophenecarboxylates with high purity and yield:
- Starting from dimethyl 3-oxoglutarate and related ketoesters.
- Reaction with sulfurizing agents and amidating agents to form thiophene rings with cyano and amino substituents.
- Esterification steps to obtain the isopropyl ester.
- Optimization of reaction conditions such as temperature (<50°C), solvent choice, and reaction time (1.5 to 3 hours reflux) to maximize yield (>77%) and purity (>97%).
This process is particularly relevant for pharmaceutical intermediates like ranelic acid derivatives, indicating the robustness and reproducibility of the method on an industrial scale.
Multi-Step Synthesis Involving Amidation and Sulfurization
Some processes involve:
- Amidation of cyano-substituted benzothiamide derivatives with ammonia sources or amines.
- Sulfurization using phosphorus pentasulfide or related reagents to form the thiophene ring.
- Subsequent alkylation or esterification to introduce the isopropyl carboxylate group.
These methods require careful control of reaction conditions and purification steps but provide access to highly functionalized thiophene derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-pot catalyst-free method offers a synthetically elegant route with fewer purification steps and environmental benefits due to the absence of metal catalysts.
- Industrial processes emphasize reproducibility, yield, and purity, critical for pharmaceutical intermediates, and often involve esterification of diester intermediates with controlled temperature and solvent systems.
- The acyl chloride intermediate method is versatile and widely used in research laboratories for preparing various substituted thiophene esters, including isopropyl esters.
- Amidation and sulfurization routes provide alternative pathways but may involve more complex reaction sequences and handling of reagents like phosphorus pentasulfide.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it useful for probing biological systems and developing biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related thiophene derivatives are critical to its properties. Below is a comparative analysis based on substituent positions, synthesis, and inferred properties:
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 4 in the target compound is strongly electron-withdrawing, which may reduce electron density on the thiophene ring compared to phenyl or alkylphenyl substituents in analogs . This could enhance reactivity toward nucleophilic attacks or alter conjugation in materials applications.
- Solubility and Bioavailability : The isopropyl ester may decrease water solubility relative to ethyl esters but improve lipid solubility, a factor critical in drug design .
Physicochemical and Spectral Data
While explicit data for the target compound are unavailable, analogs in include:
- Melting Points: Ethylcarboxylate derivatives (e.g., Compound 1) exhibit melting points >150°C, suggesting high crystallinity due to hydrogen bonding via the amino group .
- Spectral Signatures: IR and NMR spectra for analogs show characteristic peaks: IR: Stretching vibrations for ester C=O (~1700 cm⁻¹), amino N–H (~3300 cm⁻¹), and nitrile C≡N (~2200 cm⁻¹) . ¹H NMR: Methyl and isopropyl groups resonate as singlets or multiplets in δ 1.2–2.5 ppm, while aromatic protons (if present) appear at δ 6.5–8.0 ppm .
Biological Activity
Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS Number: 350997-06-7) is a thiophene derivative that has garnered attention in various biological research contexts. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| IUPAC Name | This compound |
The compound features a thiophene ring with an amino group and a cyano group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group enhances the compound's electrophilicity, allowing it to participate in nucleophilic reactions that can modulate enzyme activities or receptor functions.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
A case study highlighted the compound's efficacy against breast cancer cell lines, where it reduced cell viability significantly compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Inhibits lactate dehydrogenase |
Case Studies
- Antimicrobial Study : A recent study tested this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Analysis : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM.
Q & A
Q. Q1. What are the established synthetic routes for Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, and what experimental conditions are critical for optimal yield?
Methodological Answer: The compound is synthesized via a Gewald-like reaction, typically involving cyclocondensation of a ketone or aldehyde with cyanoacetate derivatives in the presence of elemental sulfur. For example, in one route, the precursor 5-amino-4-cyano-3-methylthiophene-2-carboxylate reacts with triethyl orthoformate (TEOF) in refluxing toluene under acetic acid catalysis to form oxadiazole-tagged thienopyrimidine derivatives . Key parameters include:
Q. Q2. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., amino, cyano, methyl groups). Peaks for the thiophene ring protons typically appear at δ 6.5–7.5 ppm .
- IR : Identify characteristic stretches for NH (~3400 cm), CN (~2200 cm), and ester C=O (~1700 cm) .
- X-ray crystallography : Employ SHELX suite (SHELXS/SHELXL) for structure solution and refinement. For anisotropic displacement parameters, use ORTEP for Windows to visualize thermal ellipsoids .
Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .
- Spill management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
Advanced Research Questions
Q. Q4. How can computational modeling be applied to predict the reactivity of this compound in heterocyclic synthesis?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites).
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the cyano and ester moieties as pharmacophores .
- Solvent effects : Use COSMO-RS to predict solubility in toluene or DMSO, critical for reaction design .
Q. Q5. How should researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?
Methodological Answer:
- Disorder resolution : Apply SHELXL’s PART instruction to model disordered regions. Use SQUEEZE (PLATON) to account for solvent-accessible voids .
- Twinning : For twinned crystals, use the Hooft parameter in SHELXL to refine twin laws (e.g., two-component twins). Validate with R < 0.05 .
- Validation tools : Check with CheckCIF for ADDs (alert level A/B) and resolve outliers in bond lengths/angles .
Q. Q6. What strategies optimize the compound’s use as a precursor in multicomponent reactions (MCRs)?
Methodological Answer:
- Substituent tuning : Replace the isopropyl group with bulkier esters (e.g., tert-butyl) to modulate steric effects in MCRs .
- Catalytic systems : Screen Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance regioselectivity in thiophene functionalization .
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates and optimize stepwise vs. one-pot routes .
Q. Q7. How can researchers reconcile discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent compound purity (≥95% by HPLC) .
- SAR analysis : Correlate substituent effects (e.g., cyano vs. nitro groups) with activity using Hansch QSAR models .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare IC values from independent studies, adjusting for solvent/DMSO concentration biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
